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Compound of Interest

Compound Name: GSK8175

Cat. No.: B15563726

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core antiviral properties of GSK8175,
a novel benzoxaborole compound. The document summarizes its mechanism of action,
guantitative antiviral activity, pharmacokinetic profile, and clinical findings. Detailed
experimental methodologies for key assays are provided, and logical workflows are visualized
to facilitate a comprehensive understanding of this compound's development and function.

Introduction: The Emergence of Benzoxaboroles
and GSK8175

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant
interest in medicinal chemistry due to their diverse therapeutic potential.[1][2] This versatile
scaffold has been successfully incorporated into antifungal and anti-inflammatory agents, and
its potential as an antiviral is an active area of research.[1][3] The unique electronic properties
of the boron atom contribute to the novel mechanisms of action observed with these
compounds.[1]

GSK8175 (also known as GSK32288175) is a sulfonamide-N-benzoxaborole analog that was
developed as a potent inhibitor of the Hepatitis C Virus (HCV).[4][5][6][7] It emerged from a
lead optimization program aimed at overcoming the metabolic liabilities of a predecessor
compound, GSK5852, which exhibited a short plasma half-life in humans due to facile benzylic
oxidation.[4][5][6][7] The design of GSK8175 successfully addressed this issue by replacing the
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metabolically vulnerable N-benzyl boronic acid with a more stable N-phenyl benzoxaborole
moiety, leading to significantly improved pharmacokinetic properties.[4]

While the benzoxaborole class of molecules is being investigated for broad-spectrum antiviral
applications, it is important to note that the currently available scientific literature exclusively
details the antiviral activity of GSK8175 against the Hepatitis C Virus. No public data from
studies evaluating GSK8175 against other viruses, such as Respiratory Syncytial Virus (RSV),
influenza, dengue, or HIV, has been identified.

Mechanism of Action: Targeting the HCV NS5B
Polymerase

GSK8175 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA
polymerase.[4][5][6][7] This enzyme is essential for the replication of the viral RNA genome and
represents a prime target for antiviral therapy.[4]

An X-ray co-crystal structure of GSK8175 bound to the NS5B protein has revealed that it
occupies a distinct allosteric site, away from the active site where nucleotide incorporation
occurs.[5][6][7] The binding of GSK8175 to this allosteric pocket induces a conformational
change in the enzyme, rendering it inactive and thereby halting viral RNA synthesis.[5][6][7] A
key interaction involves the formation of a boronate complex within the binding pocket, a
finding that provides the first structural evidence for this type of interaction for this class of
inhibitors.[5][6][7]
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Caption: Mechanism of GSK8175 as an allosteric inhibitor of HCV NS5B polymerase.

Quantitative Antiviral Activity

GSK8175 has demonstrated potent and broad-spectrum activity against various HCV
genotypes and common resistant variants in in vitro replicon assays. The following table
summarizes the 50% effective concentration (EC50) values.
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HCV Replicon Genotype/Variant EC50 (nM)
Genotype la (WT) 1.8
Genotype 1b (WT) 0.4
Genotype 1b (C316N) 0.5
Genotype la (C316Y) 1.9
Genotype 2a 3.0
Genotype 3a 1.3
Genotype 4a 0.9
Genotype 5a 11
Genotype 6a 24

Data sourced from Chong et al., J. Med. Chem.
2019, 62, 7, 3254-3267.

Preclinical Pharmacokinetics

The pharmacokinetic profile of GSK8175 was evaluated in multiple preclinical species. The
compound exhibited low clearance and favorable oral bioavailability, a significant improvement
over its predecessor compound.
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Species Dosing Dose Cleara-nce Half-life (h) F’»ioavailabil
Route (mglkg) (mL/min/kg) ity (%)

Mouse v 1 9.8 2.9 N/A

PO 5 N/A N/A 43

Rat v 1 55 54 N/A

PO 5 N/A N/A 82

Dog v 0.5 1.8 15 N/A

PO 5 N/A N/A 65

Monkey v 0.5 13 24 N/A

PO 5 N/A N/A 75

Data sourced
from Chong
et al., J. Med.
Chem. 2019,
62, 7, 3254—
3267.

Human Clinical Data

In a Phase 1 clinical trial involving patients with chronic HCV infection, GSK8175 demonstrated
a robust antiviral response and a favorable pharmacokinetic profile. The compound was
generally well-tolerated.[5][6][7]

Parameter Value
Half-life 60-63 hours
Viral RNA Reduction Robust decrease observed

Data sourced from Chong et al., J. Med. Chem.
2019, 62, 7, 3254-3267.
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Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the

antiviral activity of GSK8175.

HCV Replicon Assay

The antiviral activity of GSK8175 was determined using a stable subgenomic HCV replicon
system in human hepatoma (Huh-7) cells. This assay measures the ability of a compound to
inhibit HCV RNA replication.
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HCV Replicon Assay Protocol

Plate Huh-7 cells containing
HCV replicon with luciferase reporter

Add serial dilutions of GSK8175

Incubate for 72 hours

Lyse cells

Measure luciferase activity
(indicates RNA replication)

Calculate EC50 values

Click to download full resolution via product page

Caption: Workflow for the HCV replicon assay to determine EC50 values.

Protocol Details:
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e Cell Plating: Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b)
containing a luciferase reporter gene are seeded into 96-well plates.

o Compound Addition: The following day, the cell culture medium is replaced with medium
containing serial dilutions of GSK8175. A vehicle control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5%
Co2.

e Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the
luciferase substrate is added. The luminescence, which is proportional to the level of HCV
RNA replication, is measured using a luminometer.

o Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV
replication, is calculated from the dose-response curve. Cytotoxicity is typically assessed in
parallel using an assay such as CellTiter-Glo.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of GSK8175 on the enzymatic
activity of purified HCV NS5B polymerase.

Protocol Details:

o Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-
HCI), MgCI2, DTT, a synthetic RNA template, and a mixture of ribonucleoside triphosphates
(rNTPs), one of which is radiolabeled (e.g., [a-33P]GTP).

o Compound Addition: Serial dilutions of GSK8175 are added to the reaction mixture.

o Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B
polymerase.

 Incubation: The reaction is allowed to proceed at a defined temperature (e.g., 30°C) for a
specific time (e.g., 60 minutes).

e Reaction Quenching and Product Capture: The reaction is stopped, and the newly
synthesized radiolabeled RNA product is captured on a filter membrane.
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e Quantification: The amount of incorporated radiolabeled rNTP is quantified using a
scintillation counter.

» Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the
NS5B polymerase activity, is determined from the dose-response curve.

Conclusion

GSK8175 is a potent and selective inhibitor of the Hepatitis C Virus, specifically targeting the
NS5B RNA-dependent RNA polymerase. Its design as a benzoxaborole analog successfully
addressed the metabolic instability of its predecessor, leading to a promising pharmacokinetic
profile in both preclinical species and humans. While its characterized antiviral activity is
currently limited to HCV, the broader potential of the benzoxaborole scaffold in antiviral drug
discovery warrants further investigation. The data presented in this guide underscore the
successful application of rational drug design in developing a clinical candidate for the
treatment of HCV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [GSK8175: A Technical Overview of a Benzoxaborole-
Based Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563726#gsk8175-benzoxaborole-antiviral-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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